An In-depth Technical Guide to 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one: Synthesis, Characterization, and Therapeutic Potential
Abstract
The benzo[d]oxazol-2(3H)-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities.[1][2][3][4] This guide focuses on the specific, and likely novel, derivative, 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one . In the absence of a registered CAS number, this document provides a comprehensive, theoretical, and practical framework for its synthesis, characterization, and potential applications in drug discovery. We will explore a robust synthetic pathway, detail rigorous analytical methodologies for structural confirmation, and discuss the therapeutic relevance of this molecule, particularly in the context of kinase inhibition and anti-inflammatory applications.[5][6][7][8] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand the chemical space of pharmacologically relevant heterocyclic compounds.
Introduction: The Significance of the Benzoxazolone Scaffold
The benzo[d]oxazol-2(3H)-one moiety has garnered significant attention from medicinal chemists due to its ability to act as a bioisosteric mimic of phenol or catechol groups, while offering improved metabolic stability.[1][2][4] This structural feature allows for versatile interactions with a range of biological targets. Consequently, benzoxazolone derivatives have been successfully developed as analgesics, anti-inflammatory agents, antipsychotics, and, more recently, as potent kinase inhibitors.[5][6][7][8]
The introduction of halogen atoms, such as bromine and chlorine, onto the aromatic ring can profoundly influence a molecule's physicochemical properties. Halogens can modulate lipophilicity, metabolic stability, and binding affinity through halogen bonding and other electronic effects. The specific 4-bromo, 6-chloro substitution pattern on the benzoxazolone core presents a unique opportunity to explore novel structure-activity relationships (SAR), potentially leading to compounds with enhanced potency and selectivity against key therapeutic targets like c-Met and VEGFR-2 kinases, which are crucial in cancer progression.[6][9]
This guide proposes a logical and experimentally sound pathway to access 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one, a compound not currently listed in major chemical databases.
Proposed Synthesis of 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one
The most convergent and reliable strategy for the synthesis of the target compound involves a two-step process:
-
Step 1: Synthesis of the key precursor, 2-Amino-4-bromo-6-chlorophenol.
-
Step 2: Cyclization of the 2-aminophenol precursor to form the benzoxazolone ring.
This approach is predicated on established methodologies for the synthesis of substituted benzoxazolones.[10][11]
Caption: Proposed two-step synthesis of 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one.
Detailed Experimental Protocols
Protocol 2.1.1: Synthesis of 2-Amino-4-bromo-6-chlorophenol (Precursor)
This protocol is adapted from standard procedures for the nitration and subsequent reduction of substituted phenols.
Part A: Nitration of 4-Bromo-2-chlorophenol
-
Reaction Setup: To a stirred solution of 4-bromo-2-chlorophenol (1.0 eq) in a suitable solvent like glacial acetic acid, slowly add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) at a controlled temperature (typically 0-5 °C) in a fume hood.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. The precipitated product, 4-bromo-2-chloro-6-nitrophenol, is collected by filtration, washed with cold water until the filtrate is neutral, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Part B: Reduction of 4-Bromo-2-chloro-6-nitrophenol
-
Reaction Setup: Suspend the synthesized 4-bromo-2-chloro-6-nitrophenol (1.0 eq) in a solvent system such as ethanol/water. Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid. Heat the mixture to reflux.
-
Reaction Monitoring: Monitor the disappearance of the yellow nitro compound by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts. Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-4-bromo-6-chlorophenol. This precursor can often be used in the next step without further purification.
Protocol 2.1.2: Cyclization to 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one (Target)
This step utilizes 1,1'-Carbonyldiimidazole (CDI) as a safe and effective phosgene equivalent for the cyclization.[12][13][14][15]
-
Reaction Setup: Dissolve the crude 2-amino-4-bromo-6-chlorophenol (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add 1,1'-Carbonyldiimidazole (CDI) (1.1-1.2 eq) portion-wise to the stirred solution at room temperature. Effervescence (CO2 evolution) may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC. The reaction is typically complete within a few hours.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with a dilute acid (e.g., 1M HCl) to remove imidazole, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. These will likely appear as doublets due to ortho-coupling. The broad singlet for the N-H proton will also be present, which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will display signals for all seven carbon atoms in the molecule. The carbonyl carbon of the oxazolone ring will have a characteristic downfield shift (typically ~154 ppm). The carbons attached to the halogens will also show characteristic shifts.
| Predicted ¹H and ¹³C NMR Data | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH (position 5) | ~7.2-7.4 (d) | ~125-130 |
| Aromatic CH (position 7) | ~7.0-7.2 (d) | ~110-115 |
| N-H | ~10-12 (br s) | - |
| C=O (position 2) | - | ~152-156 |
| C-Br (position 4) | - | ~115-120 |
| C-Cl (position 6) | - | ~128-133 |
| Quaternary Carbons (3a, 7a) | - | ~130-145 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide crucial information about the halogen substitution pattern.
-
Molecular Ion Peak (M⁺): Due to the natural isotopic abundance of bromine (⁷⁹Br/~50%, ⁸¹Br/~50%) and chlorine (³⁵Cl/~75%, ³⁷Cl/~25%), the molecular ion will appear as a characteristic cluster of peaks. The expected pattern for a molecule containing one bromine and one chlorine atom is a trio of peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 3:4:1.[16][17][18]
-
Fragmentation: Electron ionization (EI) mass spectrometry is expected to show fragmentation patterns involving the loss of the carbonyl group (CO) and halogen atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.[19][20][21]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3100-3300 (broad) |
| C=O Stretch (Lactam) | 1750-1790 (strong) |
| C-O-C Stretch | 1200-1270 |
| C-Br Stretch | 500-600 |
| C-Cl Stretch | 600-800 |
Potential Applications in Drug Discovery
The 4-bromo, 6-chloro substitution pattern on the privileged benzoxazolone scaffold suggests several promising avenues for therapeutic applications.
Caption: Potential therapeutic applications of the target compound.
Kinase Inhibition
Numerous substituted benzoxazoles have been identified as potent inhibitors of receptor tyrosine kinases like c-Met and VEGFR-2.[5][6][22] These kinases are key drivers of tumor growth, angiogenesis, and metastasis. The specific halogenation pattern of the target compound could lead to enhanced binding affinity and selectivity within the ATP-binding pocket of these kinases, making it a promising candidate for anticancer drug development.
Anti-inflammatory Activity
Benzoxazolone derivatives have also been investigated as inhibitors of soluble epoxide hydrolase (sEH) and modulators of inflammatory pathways like MAPK/NF-κB.[7][8] The anti-inflammatory potential of 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one warrants investigation, as it could offer a novel therapeutic approach for various inflammatory diseases.
Conclusion
While 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one does not currently have a registered CAS number, this guide demonstrates that a logical and robust pathway to its synthesis and characterization can be designed based on established chemical principles. The proposed methodologies provide a clear roadmap for researchers to access this novel compound. Given the well-documented pharmacological importance of the benzoxazolone scaffold, this new derivative represents a valuable target for synthesis and biological evaluation. Its unique halogenation pattern holds significant promise for the development of new and potent therapeutic agents, particularly in the fields of oncology and inflammation.
References
-
Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC. Retrieved March 6, 2026, from [Link]
-
Poupaert, J., Carato, P., & Colacino, E. (2005). 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes. Université catholique de Louvain. Retrieved March 6, 2026, from [Link]
-
2(3H)-Benzoxazolone and Bioisosters as “Privileged Scaffold” in the Design of Pharmacological Probes. Bentham Science Publisher. Retrieved March 6, 2026, from [Link]
-
2(3H)-Benzoxazolone and Bioisosters as “Privileged Scaffold” in the Design of Pharmacological Probes. Bentham Science Publishers. Retrieved March 6, 2026, from [Link]
-
Bigotto, A., & Pettenati, E. (1993). Polarized Infrared and Raman Spectra of 2(3H)-Benzoxazolone. Marcel Dekker, Inc. Retrieved March 6, 2026, from [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. Retrieved March 6, 2026, from [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Retrieved March 6, 2026, from [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. Retrieved March 6, 2026, from [Link]
-
Cho, S. Y., et al. (2010). Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors. PubMed. Retrieved March 6, 2026, from [Link]
-
Poupaert, J., Carato, P., & Colacino, E. (2005). 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes. ResearchGate. Retrieved March 6, 2026, from [Link]
-
Infrared spectra of benzoxazoles exhibiting excited state proton transfer. ResearchGate. Retrieved March 6, 2026, from [Link]
-
Benzoxazole synthesis. Organic Chemistry Portal. Retrieved March 6, 2026, from [Link]
-
Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. PubMed. Retrieved March 6, 2026, from [Link]
-
Gross, R. A. (2003). Two Equations for Analyzing the Mass Spectra of Compounds for Chlorine and Bromine Atoms. ResearchGate. Retrieved March 6, 2026, from [Link]
-
The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory. ACS Publications. Retrieved March 6, 2026, from [Link]
-
The mass spectrum of 1-bromo-2-chloroethane. Doc Brown. Retrieved March 6, 2026, from [Link]
-
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. PMC. Retrieved March 6, 2026, from [Link]
-
Spectral Properties of Novel 1,3-oxazol-5(4H)-ones With Substituted Benzylidene and Phenyl Rings. DTU Research Database. Retrieved March 6, 2026, from [Link]
-
2(3H)-Benzoxazolone. PubChem. Retrieved March 6, 2026, from [Link]
-
Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo. PubMed. Retrieved March 6, 2026, from [Link]
-
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. ResearchGate. Retrieved March 6, 2026, from [Link]
-
Mass spectrum of molecules with 1Br and 1Cl. YouTube. Retrieved March 6, 2026, from [Link]
-
3.6 1,1' -Carbonyldiimidazole. Thieme. Retrieved March 6, 2026, from [Link]
-
Synthesis of oxazolo‐annulated 3‐benzazepines designed by merging two negative allosteric NMDA receptor modulators. Semantic Scholar. Retrieved March 6, 2026, from [Link]
-
Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Semantic Scholar. Retrieved March 6, 2026, from [Link]
-
Characterization of Halogen Bonded Adducts in Solution by Advanced NMR Techniques. MDPI. Retrieved March 6, 2026, from [Link]
-
4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. PubMed. Retrieved March 6, 2026, from [Link]
-
Synthesis of substituted urea or benzimidazolone using 1,1'- carbonyldiimidazole and substituted anilines. Korea Science. Retrieved March 6, 2026, from [Link]
-
Synthesis and different biological activities of novel benzoxazoles. ResearchGate. Retrieved March 6, 2026, from [Link]
-
Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. MDPI. Retrieved March 6, 2026, from [Link]
-
Synthesis and complete NMR characterization of 4‐alkyl‐2‐(6‐substituted‐1,3‐benzoxazol‐2‐yl)benzenols. Scilit. Retrieved March 6, 2026, from [Link]
-
Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. Retrieved March 6, 2026, from [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate. Retrieved March 6, 2026, from [Link]
-
Benzoxazolone synthesis. Organic Chemistry Portal. Retrieved March 6, 2026, from [Link]
-
CDI Mediates Mild and One-Pot Syntheses of 4H-1,3-Benzoxazinones. ChemRxiv. Retrieved March 6, 2026, from [Link]
-
Parallel synthesis of 1,2,4-oxadiazoles using CDI activation. PubMed. Retrieved March 6, 2026, from [Link]
- Preparation method of 4-bromo-2-aminophenol. Google Patents.
-
Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PMC. Retrieved March 6, 2026, from [Link]
-
Preparation method of 4-bromo-2-aminophenol. Patsnap. Retrieved March 6, 2026, from [Link]
- Process for producing 4-bromo-2-chlorophenols. Google Patents.
-
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PMC. Retrieved March 6, 2026, from [Link]
-
1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[2][23][24]Triazolo[4,3-a]pyridines. Organic Chemistry Portal. Retrieved March 6, 2026, from [Link]
-
Synthesis of Symmetric Urea Derivatives with Carbon Dioxide in Ionic Liquids. Wiley Online Library. Retrieved March 6, 2026, from [Link]
Sources
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. benthamscience.com [benthamscience.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Benzoxazolone synthesis [organic-chemistry.org]
- 12. Phosgene and Substitutes [sigmaaldrich.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Synthesis of substituted urea or benzimidazolone using 1,1'- carbonyldiimidazole and substituted anilines -Journal of the Korean Magnetic Resonance Society | Korea Science [koreascience.kr]
- 15. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. youtube.com [youtube.com]
- 19. tandfonline.com [tandfonline.com]
- 20. 2(3H)-Benzoxazolone | C7H5NO2 | CID 6043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 2-Benzoxazolinone(59-49-4) IR Spectrum [chemicalbook.com]
- 22. researchgate.net [researchgate.net]
- 23. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
